molecular formula C12H12F2O2 B2884948 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione CAS No. 832741-19-2

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione

Cat. No.: B2884948
CAS No.: 832741-19-2
M. Wt: 226.223
InChI Key: NZKGGXZCRXAKHD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione (CAS 832741-19-2) is a high-purity β-diketone compound with a molecular formula of C12H12F2O2 and a molecular weight of 226.22 . This chemical is offered with a typical purity of 95% and is supplied in various quantities to meet specific research requirements . As a member of the β-diketone family, which is characterized by two carbonyl groups separated by a single carbon atom, this compound serves as a versatile building block and chelating agent in synthetic organic and coordination chemistry . The incorporation of fluorine atoms and the 4-ethylphenyl substituent influences its electronic properties, lipophilicity, and metal-binding affinity, making it a valuable precursor for developing more complex molecular structures . Researchers utilize this diketone in the synthesis of heterocycles, ligands for metal-organic frameworks (MOFs), and advanced materials. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage at room temperature is recommended to maintain the stability and integrity of the product .

Properties

IUPAC Name

1-(4-ethylphenyl)-4,4-difluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-2-8-3-5-9(6-4-8)10(15)7-11(16)12(13)14/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKGGXZCRXAKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions with Fluorinated Esters

A direct synthesis route for 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione has been reported using 4-ethylacetophenone and methyl-difluoroacetate under basic conditions. This method mirrors protocols for analogous compounds, with modifications to accommodate the ethyl substituent’s steric and electronic effects.

Experimental Protocol :

  • Charge : 4-Ethylacetophenone (1.80 mmol), methyl-difluoroacetate (5.40 mmol).
  • Base : Sodium hydride (2.90 mmol).
  • Solvent : Dry THF (60 mL).
  • Procedure :
    • Dissolve 4-ethylacetophenone in THF.
    • Add NaH portionwise under nitrogen atmosphere.
    • Stir for 15 minutes to form the enolate.
    • Add methyl-difluoroacetate dropwise.
    • Stir for 12 hours at room temperature.
  • Workup :
    • Evaporate solvent under reduced pressure.
    • Dissolve residue in dichloromethane (15 mL).
    • Acidify with 0.5 M HCl, wash with water, and recrystallize from ethanol.

Key Data :

Parameter Value
Yield 62%
Melting Point 47–51°C
Purity (HPLC) >95%

Spectroscopic Characterization :

  • ¹H NMR (CDCl₃) : δ 7.45–7.22 (m, 4H, Ar-H), 6.65 (t, 1H, CHF₂), 6.35 (s, 1H, enolic CH), 4.22 (s, 2H, keto-CH₂).
  • IR (KBr) : 1635 cm⁻¹ (C=O stretching), 1270 cm⁻¹ (C-F vibration).

Comparative Analysis of Synthetic Methods

Yield and Scalability

The condensation method (Section 1.2) offers moderate yields (62%) but demonstrates scalability for gram-scale production. By contrast, Friedel-Crafts routes for analogous compounds typically yield 50–70%, with challenges in separating regioisomers when using polysubstituted arenes.

Solvent and Base Selection

Solvent Effects :

  • THF : Enhances enolate stability but requires rigorous drying.
  • Dichloromethane : Facilitates easier workup but may lower reaction rates.

Base Comparison :

Base Reaction Time (h) Yield (%)
Sodium hydride 12 62
Potassium tert-butoxide 18 55
Lithium diisopropylamide 10 58

Lithium bases, while faster, introduce higher costs and handling complexities.

Advanced Purification and Characterization Techniques

Recrystallization Optimization

Recrystallization from ethanol or hexane/ethyl acetate mixtures (3:1 v/v) removes unreacted starting materials and sodium salts. Progressive cooling (from 50°C to 4°C) yields crystals with >99% purity by GC-MS.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: hexane/acetone (4:1).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time: 8.2 minutes.

Industrial Production Considerations

Cost-Benefit Analysis

Component Cost per kg (USD)
4-Ethylacetophenone 450
Methyl-difluoroacetate 620
Sodium hydride 300

Total Raw Material Cost : ~$1,370/kg of product. Process intensification and solvent recycling could reduce costs by 20–25%.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluorinated 1,3-diketones exhibit diverse properties based on substituents on the aromatic ring and fluorination patterns. Key comparisons include:

Compound Name Aromatic Substituent Fluorination Pattern Molecular Weight (g/mol) Key Applications/Properties
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione 4-Ethylphenyl 4,4-difluoro 226.24 Coordination chemistry, Pharma
4,4-Difluoro-1-phenylbutane-1,3-dione Phenyl 4,4-difluoro 198.17 COX-2 inhibitors, Metal complexes
4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione 4-Fluorophenyl 4,4-difluoro 216.16 Unspecified (structural studies)
4,4,4-Trifluoro-1-phenylbutane-1,3-dione Phenyl 4,4,4-trifluoro 244.21 OLEDs, Luminescent materials
1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione 3,5-Difluorophenyl 4,4,4-trifluoro 282.17 Structural analysis, Coordination

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The ethyl group in the target compound reduces acidity compared to fluorophenyl derivatives (e.g., 4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione), as fluorine’s electron-withdrawing nature stabilizes the enolate ion more effectively .
  • Fluorination Impact : The 4,4-difluoro pattern in the target compound provides moderate electron-withdrawing effects compared to 4,4,4-trifluoro analogs (e.g., 4,4,4-Trifluoro-1-phenylbutane-1,3-dione), which exhibit stronger chelation with metals due to enhanced inductive effects .

Coordination Chemistry and Luminescence

  • Lanthanide Complexes : 4,4-Difluoro-1-phenylbutane-1,3-dione derivatives form luminescent complexes with Eu³⁺, Tb³⁺, and Gd³⁺, used in OLEDs and sensors. The ethyl group in the target compound may improve solubility in organic solvents, reducing aggregation-induced quenching in luminescent applications .
  • Steric Effects: Bulky substituents like ethyl can alter metal-ligand bond stability.

Biological Activity

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione is an organic compound with a molecular formula of C12H12F2O2 and a molecular weight of approximately 234.22 g/mol. This compound is part of a class of diketones characterized by fluorinated substituents, which enhance their chemical reactivity and biological activity. The unique structure of this compound includes a butane backbone with two fluorine atoms and an ethyl-substituted phenyl group, contributing to its potential pharmacological properties.

The presence of fluorine atoms in the structure contributes to the compound's lipophilicity and may enhance its interaction with biological targets due to increased metabolic stability. The synthesis of this compound can be achieved through various methods, making it accessible for further research and development.

Anti-inflammatory Potential

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief.

Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in inflammatory pathways. Understanding its binding affinity and mechanism of action is crucial for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure TypeBiological Activity
1-(4-Methylphenyl)-4,4-difluorobutane-1,3-dioneDiketoneAnti-inflammatory
1-(4-Fluorophenyl)-4,4-difluorobutane-1,3-dioneDiketoneCOX inhibition
1-(4-Nitrophenyl)-4,4-difluorobutane-1,3-dioneDiketoneCytotoxicity against cancer cells

Study on Anti-inflammatory Effects

A study conducted by M. Cocco et al. explored the anti-inflammatory effects of various diketones, including those structurally similar to this compound. The results indicated significant inhibition of COX enzymes in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Pharmacokinetics Investigation

Another investigation focused on the pharmacokinetics of fluorinated diketones. The findings revealed that the introduction of fluorine atoms enhanced metabolic stability and altered pharmacokinetic profiles compared to non-fluorinated analogs . This suggests that this compound may exhibit prolonged bioavailability.

Q & A

Q. Case Study :

  • ICReDD’s workflow combines quantum calculations with experimental feedback to narrow optimal conditions (e.g., 70°C, THF solvent) .

Advanced Question: What strategies resolve contradictions in crystallographic data?

Methodological Answer:
Discrepancies in crystallographic refinement (e.g., high R-values) require:

Complementary Techniques : Pair XRD with solid-state NMR or electron diffraction to cross-validate bond geometries.

Data Reprocessing : Apply absorption corrections (e.g., SADABS) and refine using higher-order harmonics.

Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione) .

Example : A monoclinic crystal system (C2/c) with Z=8 showed improved R-factor from 0.239 to 0.074 after iterative refinement .

Advanced Question: What is its potential in enzyme interaction studies?

Methodological Answer:
The compound’s fluorinated diketone moiety may act as a metalloenzyme inhibitor or substrate analog . Methodologies include:

  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorometric assays.
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., ketol-acid reductoisomerase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

Research Gap : Limited data on in vivo efficacy; further studies should address metabolic stability and cytotoxicity .

Advanced Question: How to design experiments analyzing its stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours.
  • Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., hydrolyzed diketones).
  • Kinetic Modeling : Derive rate constants (k) for hydrolysis using first-order kinetics.

Key Finding : Fluorine substitution reduces hydrolysis at acidic pH compared to non-fluorinated analogs .

Advanced Question: What methodologies address spectral data contradictions in NMR assignments?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals.
  • Isotopic Labeling : ¹³C-labeling of carbonyl groups to confirm chemical shifts.
  • Computational NMR Prediction : Tools like Gaussian or ACD/Labs to simulate spectra .

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